molecular formula C10H10O3 B8341261 1,4-Benzodioxan-2-yl-ethyleneoxide

1,4-Benzodioxan-2-yl-ethyleneoxide

Cat. No. B8341261
M. Wt: 178.18 g/mol
InChI Key: LDWQUOIUYGBUPN-UHFFFAOYSA-N
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Patent
US04129655

Procedure details

The starting material is prepared as follows: To the solution of 42 g of 2-(2-bromoacetyl)-1,4-benzodioxan in 360 ml of methanol, 12 g of sodium borohydride are added while stirring and keeping the temperature below 10°. After five hours, the mixture is cooled to 0° and 13.2 g of sodium hydroxide in 150 ml of methanol are added and the mixture kept at -15° overnight. It is poured onto ice, extracted with diethyl ether, the extract washed with saturated aqueous sodium chloride, dried and evaporated, to yield the 1,4-benzodioxan-2-yl-ethyleneoxide.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([CH:5]1[O:10][C:9]2[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=2[O:7][CH2:6]1)=[O:4].[BH4-].[Na+].[OH-].[Na+]>CO>[O:10]1[C:9]2[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=2[O:7][CH2:6][CH:5]1[CH:3]1[O:4][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
BrCC(=O)C1COC2=C(O1)C=CC=C2
Name
Quantity
12 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
360 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
CUSTOM
Type
CUSTOM
Details
the temperature below 10°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 0°
WAIT
Type
WAIT
Details
the mixture kept at -15° overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
It is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
the extract washed with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1C(COC2=C1C=CC=C2)C2CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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